molecular formula C19H20ClN3O B2811004 1-(3-chloro-4-methylphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(o-tolyl)urea CAS No. 905761-25-3

1-(3-chloro-4-methylphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(o-tolyl)urea

Cat. No. B2811004
CAS RN: 905761-25-3
M. Wt: 341.84
InChI Key: GRTCJXSGBIRQOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chloro-4-methylphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(o-tolyl)urea is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is a urea derivative and is also known as CDU.

Scientific Research Applications

Enzyme Inhibition and Anticancer Investigations

Urea derivatives have been synthesized and evaluated for their potential as enzyme inhibitors and anticancer agents. For instance, a study conducted by Mustafa, Perveen, and Khan (2014) on unsymmetrical 1,3-disubstituted ureas revealed their inhibitory effects on enzymes such as urease, β-glucuronidase, and snake venom phosphodiesterase, along with observations of in vitro anticancer activity against prostate cancer cell lines. These findings highlight the potential of urea derivatives in developing new therapeutic agents for cancer treatment Mustafa, S., Perveen, S., & Khan, A. (2014).

Antimicrobial Evaluation

Another area of research involves the synthesis and antimicrobial evaluation of novel urea derivatives. Rani et al. (2014) synthesized novel imidazole ureas containing dioxaphospholanes and evaluated their antimicrobial properties, showcasing the chemical diversity and potential of urea derivatives in developing new antimicrobial agents Rani, V., Praveena, C., Spoorthy, Y. N., & Ravindranath, L. K. (2014).

Antioxidant Activity

The antioxidant potential of urea derivatives has also been explored. George et al. (2010) synthesized and evaluated the antioxidant activity of certain 5-[7-Aryl-6-phenyl-5-thioxo 6,7-dihydro - 5H-[1,3,4] oxadiazolo [3,2, -a] [1,3,5] triazin-2-yl)-6-methyl-4-phneyl-3,4-dihydropyrimidin-2(1H) - one derivatives, further demonstrating the versatile applications of urea compounds in addressing oxidative stress-related conditions George, S., Sabitha, R., Kumar, P. M., & Ravi, T. (2010).

Synthetic Methodologies and Chemical Structure Analysis

Research on urea derivatives extends into synthetic methodologies and structural analyses. Kosolapova et al. (2013) studied the reactions of a specific chloro-methoxyphenyl sulfanyl furanone with nitrogen-containing binucleophilic agents, leading to various urea derivatives. This research not only expands the chemical repertoire of urea derivatives but also offers insights into their structural characteristics and synthesis routes Kosolapova, L. S., Kurbangalieva, A. R., Valiev, M. F., Lodochnikova, O., Berdnikov, E., & Chmutova, G. A. (2013).

Cytokinin-like Activity and Plant Growth Regulation

Urea derivatives are not limited to medical applications; they have also been investigated for their plant growth regulatory properties. Ricci and Bertoletti (2009) reviewed the cytokinin-like activity of certain urea derivatives, such as forchlorofenuron (CPPU) and thidiazuron (TDZ), which are known to positively regulate cell division and differentiation in plants, highlighting the agricultural applications of these compounds Ricci, A., & Bertoletti, C. (2009).

properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O/c1-13-9-10-15(12-16(13)20)23(18-8-5-11-21-18)19(24)22-17-7-4-3-6-14(17)2/h3-4,6-7,9-10,12H,5,8,11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTCJXSGBIRQOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC=CC=C3C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.